2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.165. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Research has focused on efficient synthesis routes for imidazol-1-yl-acetic acid derivatives due to their significance in pharmaceutical applications. For instance, a study outlined a convenient synthesis method for imidazol-1-yl-acetic acid, highlighting its importance as a precursor for the synthesis of bisphosphonic acids, which are beneficial in treating diseases related to abnormal calcium metabolism (Mokhtari Aliabad et al., 2016). Another research avenue includes the synthesis of new imidazolyl acetic acid derivatives, demonstrating anti-inflammatory and analgesic activities, suggesting the potential pharmaceutical utility of these compounds (Khalifa & Abdelbaky, 2008).
Material Development and Biological Applications
Studies have also been conducted on the development of materials for drug delivery and biological sensing. A notable example is the development of a hydrostable Zinc-based Metal-Organic Framework (MOF) for the loading of 5-Fluorouracil, a cancer medication, demonstrating the material's potential for drug delivery applications (Qin et al., 2022). Additionally, research into imidazo[1,5-a]pyridine-based fluorescent probes for the study of cell membrane dynamics underlines the application of imidazole derivatives in biological imaging and sensing (Renno et al., 2022).
Antimicrobial and Anticancer Research
There's also interest in the antimicrobial and anticancer properties of benzimidazole derivatives. For instance, certain benzimidazole-5-carboxylic acids and their esters have shown promising antiproliferative effects against breast cancer cell lines, suggesting their potential as lead compounds for cancer therapy development (Karthikeyan et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a range of biological activities, suggesting they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole, a core structure in this compound, plays a significant role in various biochemical reactions . Imidazole has been found to interact with various enzymes and proteins, influencing their function and activity .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Properties
IUPAC Name |
2-(5-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-7(3-6)11-5-12(8)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQOENTZASGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.